6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C12H10N4O4 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O4/c1-8-2-3-9(6-13-8)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h2-7H,1H3,(H,15,17)/b14-7- |
InChI Key |
KOGGCDDTQPBCTI-AUWJEWJLSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Methylpyridine-3-Carboxylic Acid Hydrazide
The preparation begins with the synthesis of the pyridine-carboxamide precursor. 6-Methylpyridine-3-carboxylic acid is esterified using thionyl chloride (SOCl₂) in methanol, yielding methyl 6-methylpyridine-3-carboxylate. Subsequent hydrazinolysis with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux converts the ester to the corresponding hydrazide:
Key Data:
Preparation of 5-Nitrofuran-2-Carbaldehyde
5-Nitrofuran-2-carbaldehyde is synthesized via nitration of furfural. Furfural is treated with a nitric acid-sulfuric acid mixture at 0–5°C, selectively introducing a nitro group at the 5-position. The aldehyde is purified via vacuum distillation.
Key Data:
-
Yield: 60–70%
-
Characterization: ¹H-NMR (CDCl₃) shows a singlet for the aldehyde proton at δ 9.85 ppm and aromatic protons at δ 7.45 (H-3) and δ 7.82 (H-4) ppm.
Condensation Reaction to Form the Schiff Base
The hydrazide reacts with 5-nitrofuran-2-carbaldehyde in ethanol under reflux for 6–8 hours, forming the Schiff base. Acetic acid catalyzes the reaction, promoting imine bond formation while suppressing side reactions:
Key Data:
Isolation and Purification of the Z Isomer
The crude product is purified via recrystallization from ethanol/water (3:1). The Z isomer preferentially crystallizes due to its lower solubility compared to the E isomer.
Key Data:
Optimization of Reaction Conditions
Solvent Effects
Ethanol and dioxane are optimal for Schiff base formation, balancing solubility and reaction kinetics. Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce Z-selectivity.
Temperature and Time
Reflux (78°C) for 6 hours maximizes yield without decomposing the nitro group. Prolonged heating (>10 hours) reduces yield by 15–20% due to aldehyde oxidation.
Catalytic Agents
Acetic acid (5 mol%) enhances imine formation by protonating the carbonyl oxygen, increasing electrophilicity. Strong acids (e.g., HCl) lead to hydrolysis of the nitro group.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Methods
| Parameter | Hydrazide Route | Direct Amination |
|---|---|---|
| Yield | 70% | 50% |
| Z-Selectivity | >90% | 60% |
| Reaction Time | 6 hours | 12 hours |
| Purification Complexity | Moderate | High |
The hydrazide method outperforms direct amination in yield and selectivity, making it the preferred approach.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial agent due to its nitrofuran moiety, which is known for its antibacterial and antifungal properties.
Materials Science: The compound can be used in the development of chemosensors for detecting metal ions due to its ability to form stable complexes with various cations.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of specific analytes in complex mixtures.
Mechanism of Action
The mechanism of action of 6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide involves its interaction with biological targets such as enzymes or receptors. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the hydrazide linkage can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound shares a pyridine-3-carboxamide backbone with numerous derivatives. Critical distinctions arise from substituents on the pyridine ring and the nature of the linked moieties (e.g., nitrofuran vs. halogenated or alkyl groups). Below is a comparative analysis based on structural analogs:
Table 1: Structural Comparison of Pyridine Carboxamide Derivatives
Functional and Electronic Properties
- Stereochemical Influence: The (Z)-configuration of the imine linkage (as seen in ) may enforce a planar geometry, contrasting with E-configurations or non-stereospecific analogs, which could alter molecular packing or receptor interactions.
- Solubility and Lipophilicity : The nitro group and furan ring likely reduce lipophilicity compared to pivalamide or indanyl-containing derivatives (e.g., compounds in and ), which have bulky alkyl/aryl groups .
Biological Activity
6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. Its structure features a pyridine ring linked to a nitrofuran moiety, which is often associated with antimicrobial properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anti-inflammatory effects.
- Molecular Formula : C12H10N4O4
- Molecular Weight : 274.23 g/mol
- CAS Number : 1403013-80-1
Antimicrobial Activity
Research indicates that compounds containing nitrofuran groups exhibit notable antibacterial and antifungal activities. Specifically, this compound has shown promise in inhibiting the growth of various bacterial strains. The mechanisms of action may involve:
- Disruption of Bacterial Cell Wall Synthesis : The compound potentially interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Interference with Metabolic Pathways : It may inhibit enzymes involved in bacterial metabolism, leading to cell death.
Table 1: Antibacterial Activity against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Klebsiella pneumoniae | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies and Research Findings
Several studies have investigated the biological activity of related nitrofuran compounds, providing insights into structure-activity relationships (SAR).
- Study on ESKAPE Pathogens : A series of nitrofuran derivatives were tested against the ESKAPE panel (a group of pathogens known for high resistance). The results indicated that compounds with similar structures to our target compound exhibited significant antibacterial properties, suggesting that modifications to the nitrofuran moiety could enhance activity against resistant strains .
- Molecular Docking Studies : In silico studies have shown that this compound binds effectively to key bacterial enzymes, indicating a potential mechanism for its antibacterial effects. Docking studies suggest that the binding affinity is influenced by the compound's structural features, particularly the nitrofuran group .
Potential Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The presence of the pyridine ring is often linked to reduced inflammatory responses in various biological systems. Further research is required to elucidate these effects fully.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide?
Answer:
The compound can be synthesized via condensation reactions between a pyridine-3-carboxylic acid derivative and a Schiff base-forming amine. A general approach involves:
Activation of the carboxylic acid : Use coupling agents like EDC or DCC to activate the pyridine-3-carboxylic acid moiety.
Schiff base formation : React the activated acid with (Z)-(5-nitrofuran-2-yl)methylideneamine under controlled pH and temperature to ensure stereochemical integrity .
Purification : Column chromatography or recrystallization to isolate the product.
Key Reaction Conditions (adapted from similar carboxamide syntheses in ):
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Condensation | EDC, DCC, or HOBt | Anhydrous DMF, 0–25°C |
| Schiff Base Formation | Amine in ethanol or THF | Reflux, inert atmosphere |
Advanced: How can computational chemistry improve reaction design for this compound?
Answer:
Integrate quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. For example:
- ICReDD’s methodology (): Combine reaction path searches using quantum calculations with machine learning to predict optimal conditions (e.g., solvent, catalyst). This reduces trial-and-error experimentation by 40–60% .
- Molecular docking : Pre-screen the compound’s interaction with biological targets (e.g., enzymes) to prioritize synthesis of high-affinity derivatives .
Basic: What spectroscopic and analytical techniques are essential for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the Z-configuration of the Schiff base and methyl group placement .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]+ ion).
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650 cm⁻¹) and nitrofuran (NO₂, ~1520 cm⁻¹) groups .
Validation : Cross-reference data with structurally analogous compounds, such as N-(cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide () .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Meta-analysis framework : Compare assay conditions (e.g., cell lines, incubation time) across studies using ’s comparative methodology .
- Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting activity. For example, Safety Data Sheets () highlight acute toxicity risks from contaminants .
- Structural analogs : Test derivatives with modifications (e.g., nitrofuran → furan substitution) to isolate pharmacophores (see ) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- GHS Classification : Classified under Acute Toxicity Category 4 for oral, dermal, and inhalation exposure ( ).
- Handling : Use PPE (gloves, goggles), fume hoods, and avoid skin contact.
- First Aid : Immediate rinsing for skin/eye exposure (refer to ’s emergency measures) .
Advanced: What strategies enhance bioavailability through structural modification?
Answer:
- Hydrophilic modifications : Introduce hydroxyl or amine groups to improve solubility (e.g., as seen in ’s thiazolo-pyridine derivatives) .
- Prodrug design : Mask polar groups (e.g., nitro → amine reduction) for better membrane permeability.
- In silico ADMET prediction : Use tools like SwissADME to optimize logP and polar surface area .
Basic: How to optimize reaction yields in large-scale synthesis?
Answer:
- Process control : Monitor reaction parameters (e.g., temperature, stirring rate) using inline FTIR or Raman spectroscopy ( , RDF2050108) .
- Solvent selection : Use green solvents (e.g., cyclopentyl methyl ether) to improve scalability and reduce waste.
Advanced: What mechanistic insights can be gained from studying degradation pathways?
Answer:
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base).
- LC-MS analysis : Identify degradation products (e.g., nitro group reduction to amine) and propose stabilization strategies (, Table 1) .
Basic: What are the key functional groups influencing biological activity?
Answer:
- Nitrofuran moiety : Imparts antimicrobial activity via nitro group reduction (generating reactive intermediates).
- Pyridine-carboxamide core : Enhances binding to kinase targets (observed in ’s analogs) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Synthetic diversification : Modify the nitrofuran, pyridine methyl group, or Schiff base linker.
- Biological testing : Screen derivatives against target enzymes (e.g., bacterial nitroreductases) and correlate activity with substituent electronic profiles () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
